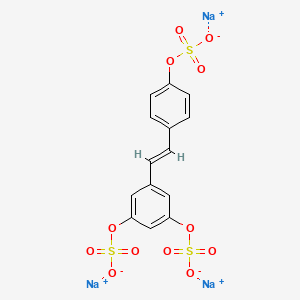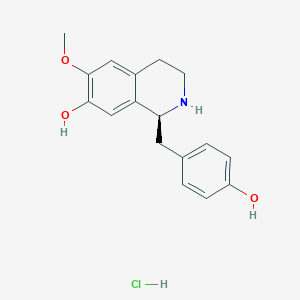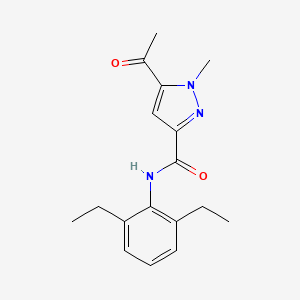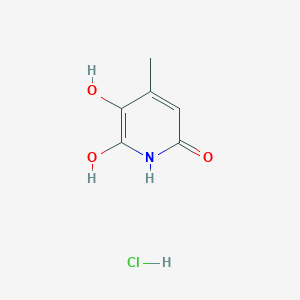
Tetraethyl-D20-ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl-D20-ammonium bromide is a stable isotope-labeled compound with the molecular formula C8D20N•Br. It is a quaternary ammonium salt where all four hydrogens on the nitrogen atom are replaced by ethyl groups. This compound is used primarily in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyl-D20-ammonium bromide can be synthesized through the reaction of tetraethylammonium hydroxide with deuterated hydrobromic acid. The reaction proceeds as follows:
Et4N+OH−+DBr→Et4N+Br−+D2O
The reaction mixture is typically heated to facilitate the reaction, and the product is then purified by recrystallization from acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction between tetraethylammonium hydroxide and deuterated hydrobromic acid is carried out under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl-D20-ammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraethylammonium oxide.
Reduction: It can be reduced to form tetraethylammonium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Tetraethylammonium oxide.
Reduction: Tetraethylammonium hydride.
Substitution: Products depend on the nucleophile used, such as tetraethylammonium azide or tetraethylammonium cyanide.
Aplicaciones Científicas De Investigación
Tetraethyl-D20-ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving ion channels and neurotransmitter release mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an analytical standard in various industrial processes .
Mecanismo De Acción
The mechanism of action of tetraethyl-D20-ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of nerve impulses, making it useful in pharmacological research .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium iodide
- Tetraethylammonium hydroxide
Uniqueness
Tetraethyl-D20-ammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This property allows researchers to track the compound’s behavior and interactions in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C8H20BrN |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
tetrakis(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2; |
Clave InChI |
HWCKGOZZJDHMNC-PIUFWTBHSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] |
SMILES canónico |
CC[N+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)





